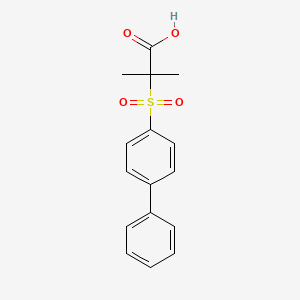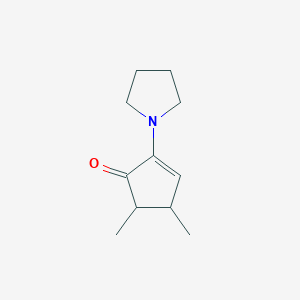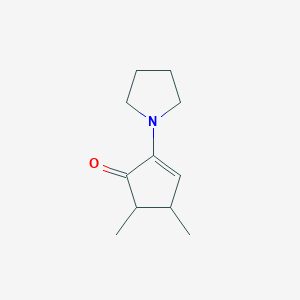![molecular formula C17H10F3N3S B12544612 1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)- CAS No. 821774-47-4](/img/structure/B12544612.png)
1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with phenyl, thienyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives typically involves multistep processes. One efficient method is the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is catalyzed by chiral-at-metal Rh(III) complexes, yielding the desired pyrazolo[3,4-b]pyridine analogues with high enantioselectivity (85–99%) and yields (81–98%) . Another approach involves a mild, catalyst-free multicomponent preparation using simple aldehyde, 3-oxopropanenitrile, and 1H-pyrazol-5-amine as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the aforementioned synthetic routes suggests potential for adaptation to industrial-scale synthesis, particularly the asymmetric Friedel–Crafts-type alkylation/cyclization method due to its high efficiency and selectivity.
化学反応の分析
Types of Reactions
1H-Pyrazolo[3,4-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic substitution often involves reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may use nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学的研究の応用
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine derivatives often involves interaction with specific molecular targets, such as FGFRs. These compounds can inhibit the activity of FGFRs by binding to their kinase domains, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer models.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar biological activities, particularly as FGFR inhibitors .
Imidazo[1’,2’1,5]pyrazolo[3,4-b]pyridine:
Uniqueness
1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
特性
CAS番号 |
821774-47-4 |
|---|---|
分子式 |
C17H10F3N3S |
分子量 |
345.3 g/mol |
IUPAC名 |
3-phenyl-4-thiophen-2-yl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H10F3N3S/c18-17(19,20)13-9-11(12-7-4-8-24-12)14-15(22-23-16(14)21-13)10-5-2-1-3-6-10/h1-9H,(H,21,22,23) |
InChIキー |
ZHFMKOQSEQJKIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C(F)(F)F)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


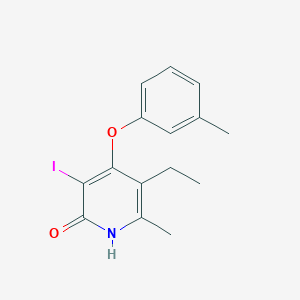
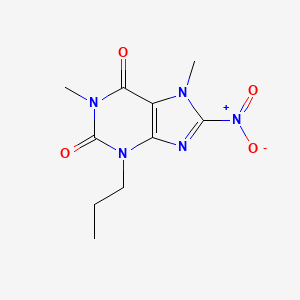
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
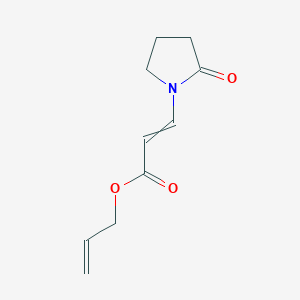

![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)

![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)

